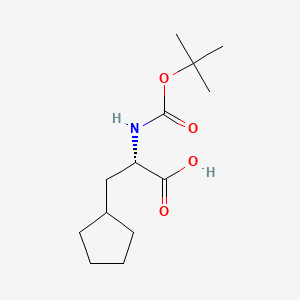

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

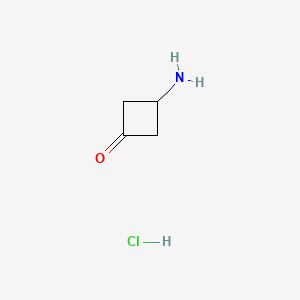

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc)-protected amino acids . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and proteins .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a Boc-protected amino acid, which can then be used as a building block in peptide synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO4, and its molecular weight is 203.24 .Chemical Reactions Analysis

Boc-protected amino acids can be used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acids to form peptides .Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius. It has a purity of greater than 98.0% as determined by HPLC. Its specific rotation is between -17.0 to -20.0 degrees (C=1, MeOH) .科学的研究の応用

Synthesis of Amino Acids and Peptides : The compound is used in the synthesis of constrained analogs of amino acids, like cyclopropane analogs of phenylalanine, aiding in the study of peptide structure and function (Jiménez et al., 2001).

Pharmacophore Preparation : It has applications in preparing pharmacophores, which are parts of a molecular structure that is responsible for a particular biological or pharmacological interaction (Kubryk & Hansen, 2006).

Catalytic Applications : The compound is used in catalysis, for instance, in the N-tert-butoxycarbonylation of amines, a process important in peptide synthesis (Heydari et al., 2007).

Synthesis of Fluorinated Amino Acids : It's used in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a method relevant for synthesizing fluorinated amino acids (Amii et al., 2000).

Preparation of Collagen Cross-links : This compound plays a role in the synthesis of key intermediates for the preparation of collagen cross-links, which are essential in understanding and utilizing collagen's properties (Adamczyk et al., 1999).

Synthesis of Biotin Intermediates : It's used in synthesizing key intermediates of natural products like Biotin, which is vital in metabolic processes (Qin et al., 2014).

Solid-Phase Synthesis of Peptides : The compound is used as a handle in solid-phase synthesis of peptides, which is a fundamental technique in peptide synthesis (Gaehde & Matsueda, 1981).

Polymer Synthesis : It is also involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers (Gao et al., 2003).

Preparation of Neuroexcitants : Both enantiomers of neuroexcitant analogs have been synthesized using this compound (Pajouhesh et al., 2000).

作用機序

Target of Action

The primary target of N-Boc-L-Cyclopentylalanine is the enzyme Wip1 (wild-type p54-induced phosphatase) . This enzyme plays a crucial role in cellular processes such as cell cycle regulation and DNA damage response.

Mode of Action

N-Boc-L-Cyclopentylalanine acts as an allosteric inhibitor of Wip1 . It binds to a site on the enzyme distinct from the active site, leading to a conformational change that reduces the enzyme’s activity. This interaction results in the inhibition of Wip1’s phosphatase activity, thereby modulating the cellular processes in which Wip1 is involved .

Pharmacokinetics

Some general properties can be inferred from its structure and known properties of similar compounds . The compound is likely to have high gastrointestinal absorption and is predicted to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.2, suggesting it may have reasonable oral bioavailability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654055 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143415-31-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)